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(4-Ethylfuran-2-yl)(phenyl)methanol

Cat. No.: B11807653
M. Wt: 202.25 g/mol
InChI Key: OMJTWPPIMPQPNS-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) and Benzyl (B1604629) Alcohol Moieties in Organic Synthesis

The furan and benzyl alcohol moieties are fundamental building blocks in organic chemistry, each contributing unique properties and reactivity to the molecules they are part of. numberanalytics.comfiveable.me

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.combritannica.com Its aromaticity, derived from the delocalization of six π-electrons, makes it relatively stable, though less so than benzene (B151609). numberanalytics.com This unique electronic structure allows furan and its derivatives to participate in a wide array of chemical reactions, making them versatile intermediates in the synthesis of more complex molecules. numberanalytics.com Furans are found in numerous natural products and are key precursors in the industrial production of various chemicals, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comchemicalbook.com For instance, furfural (B47365), a derivative of furan, is produced from agricultural byproducts and serves as a starting material for the synthesis of nylon intermediates. britannica.com The furan nucleus is also a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly

Benzyl alcohol is an aromatic alcohol consisting of a benzene ring attached to a hydroxymethyl group. vedantu.com It is a useful solvent due to its polarity, low toxicity, and low vapor pressure. wikipedia.org In organic synthesis, benzyl alcohol and its derivatives are highly significant. The hydroxyl group can be readily oxidized to form benzaldehyde (B42025) or benzoic acid, and it can undergo esterification with carboxylic acids. patsnap.com Benzyl esters are particularly valuable as protecting groups in complex syntheses because the benzyl group can be selectively removed under mild conditions. fiveable.mevedantu.com Furthermore, benzyl alcohol serves as a precursor to a variety of esters and ethers used in the fragrance, soap, and flavor industries. wikipedia.org Its applications also extend to the pharmaceutical industry, where it is used as a preservative in injectable medications due to its antimicrobial properties. fiveable.mepatsnap.com

The combination of these two moieties into a single molecular framework, as seen in furan-phenyl-methanol scaffolds, creates a bifunctional structure with the potential for diverse chemical modifications and applications.

MoietyKey CharacteristicsSignificance in Organic Synthesis
Furan Five-membered aromatic heterocycle with an oxygen atom. numberanalytics.combritannica.comVersatile building block for complex molecules. numberanalytics.com Precursor for pharmaceuticals, agrochemicals, and polymers. numberanalytics.comchemicalbook.com Core structure in many biologically active compounds. ijabbr.comutripoli.edu.ly
Benzyl Alcohol Aromatic alcohol with a phenyl group and a hydroxyl group. vedantu.comPrecursor for various esters and ethers. wikipedia.org Used as a protecting group in multi-step synthesis. fiveable.mevedantu.com Important solvent and preservative in industrial applications. wikipedia.orgpatsnap.com

Contextualization of (4-Ethylfuran-2-yl)(phenyl)methanol within Diverse Furan-Phenyl-Methanol Architectures

The furan-phenyl-methanol architectural class encompasses a wide variety of structures where the substitution patterns on both the furan and phenyl rings can be altered, and additional functional groups can be introduced. This structural diversity allows for the fine-tuning of the molecule's physical, chemical, and biological properties. The specific compound, this compound, is characterized by an ethyl group at the 4-position of the furan ring and an unsubstituted phenyl group attached to the carbinol center.

To understand the context of this compound, it is useful to consider the broader family of related compounds. These structures highlight the modularity of the furan-phenyl-methanol scaffold. Variations can occur at several positions:

Substitution on the Furan Ring: The position and nature of substituents on the furan ring can significantly influence the molecule's reactivity and steric profile.

Substitution on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the entire molecule.

Modifications of the Methanol (B129727) Linker: The hydroxyl group can be converted into other functional groups, such as ethers or esters, to create new derivatives.

The table below presents a selection of diverse furan-phenyl-methanol architectures, illustrating the structural variations within this class of compounds and providing a framework for positioning this compound.

Compound NameFuran SubstitutionPhenyl SubstitutionReference
(Furan-2-yl)(phenyl)methanolUnsubstitutedUnsubstituted sigmaaldrich.comuni.lu
[2-(2-Furyl)phenyl]methanol2-yl (attached to phenyl)Unsubstituted fishersci.ca
(2,4-Dimethylphenyl)(furan-2-yl)methanolUnsubstituted2,4-Dimethyl bldpharm.com
(4-(Furan-2-yl)phenyl)methanol2-yl (attached to phenyl)Unsubstituted cymitquimica.com
(5-Ethylfuran-2-yl)-(4-propylphenyl)methanol5-Ethyl4-Propyl nih.gov
(4-(Ethylthio)furan-2-yl)(phenyl)methanol4-EthylthioUnsubstituted bldpharm.com
5-[(Phenylamino)methyl]-2-furanmethanol5-(Phenylaminomethyl)Unsubstituted google.com

The existence of these varied structures underscores the synthetic accessibility and the broad chemical space occupied by furan-phenyl-methanol derivatives. While specific research on this compound is not extensively documented in the reviewed literature, its structure logically fits within this family. The presence of an ethyl group at the 4-position of the furan ring distinguishes it from the more common 2- or 5-substituted furan derivatives and may confer specific steric and electronic properties that could be of interest for further investigation in materials science or as a building block in medicinal chemistry.

Synthetic Methodologies for this compound and Analogues

The synthesis of furan-containing carbinols, particularly this compound, involves a range of established and targeted organic chemistry methodologies. These approaches leverage the unique reactivity of the furan ring and carbonyl groups to construct the desired molecular architecture. This article explores the primary synthetic pathways, including classical Grignard reactions, aldol (B89426) condensation strategies, and modern catalytic methods, with a specific focus on achieving the desired regioselectivity and stereoselectivity for the title compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O2 B11807653 (4-Ethylfuran-2-yl)(phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(4-ethylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3

InChI Key

OMJTWPPIMPQPNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Furan Phenyl Methanol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. Through the analysis of nuclear spin interactions with an external magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for initial structural assessment. The chemical shifts (δ) are indicative of the electronic environment surrounding each nucleus. For (4-Ethylfuran-2-yl)(phenyl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the furan (B31954) ring, the methine proton of the carbinol center, and the ethyl group protons. Similarly, the ¹³C NMR spectrum would provide characteristic chemical shifts for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho)7.2-7.4127-129
Phenyl-H (meta)7.2-7.4127-129
Phenyl-H (para)7.1-7.3125-127
Furan-H36.2-6.4105-110
Furan-H57.3-7.5140-145
Methine-H5.5-5.765-75
Ethyl-CH₂2.4-2.620-25
Ethyl-CH₃1.1-1.310-15
Phenyl-C1 (ipso)Not Applicable140-145
Furan-C2Not Applicable155-160
Furan-C3Not Applicable105-110
Furan-C4Not Applicable120-125
Furan-C5Not Applicable140-145
Methine-CNot Applicable65-75
Ethyl-CH₂Not Applicable20-25
Ethyl-CH₃Not Applicable10-15

Note: The predicted chemical shift values are estimates and can vary based on the solvent and experimental conditions.

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal scalar coupling correlations between adjacent protons, for instance, between the ethyl group's methylene (B1212753) and methyl protons, and between the furan ring protons. An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made in the 1D spectra.

As this compound contains a stereocenter at the carbinol carbon, NMR spectroscopy can be utilized for stereochemical analysis. The use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for the different enantiomers. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations, which can help in determining the relative stereochemistry in more complex systems, although for a single stereocenter, this is less critical.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion. This precision allows for the determination of the elemental composition of this compound. For a molecule with the chemical formula C₁₃H₁₄O₂, the expected exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula with a high degree of confidence.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Chemical FormulaC₁₃H₁₄O₂
Calculated Exact Mass202.0994 Da
Expected Ion (M+H)⁺203.1072 Da

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides a "fingerprint" that can be used to elucidate the structure. For this compound, common fragmentation pathways would likely involve the loss of a water molecule from the alcohol, cleavage of the bond between the furan ring and the carbinol carbon, or fragmentation of the ethyl group. The resulting fragment ions would be characteristic of the different structural motifs within the molecule. For instance, a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) is a common feature for compounds containing a benzyl (B1604629) group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, phenyl, furan, and ethyl moieties.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. libretexts.org For this compound, this would appear as a strong, broad band in the region of 3400-3300 cm⁻¹. libretexts.orgkcvs.ca The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.org The C-O stretching vibration is also characteristic of an alcohol and is expected to be observed as a strong band in the 1200-1000 cm⁻¹ region. For phenylmethanol, this stretch appears around 1022 cm⁻¹. kcvs.ca

The aromatic phenyl ring and the furan ring will show several characteristic bands. The C-H stretching vibrations of the aromatic and furan rings typically appear in the region of 3100-3000 cm⁻¹. kcvs.ca The C=C stretching vibrations within these rings are expected to produce multiple bands in the 1600-1450 cm⁻¹ range. globalresearchonline.net Out-of-plane C-H bending vibrations for the substituted phenyl group would be observed in the 900-675 cm⁻¹ region, providing information about the substitution pattern. kcvs.ca Furan-specific ring vibrations are also anticipated, contributing to the complexity of the fingerprint region. globalresearchonline.netudayton.edu

The ethyl group attached to the furan ring will also have its own characteristic absorptions. The C-H stretching vibrations of the methyl and methylene groups of the ethyl substituent are expected in the 3000-2840 cm⁻¹ range. kcvs.ca

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (O-H)Stretching (H-bonded)3400-3300Strong, Broad
Aromatic/Furan C-HStretching3100-3000Medium
Ethyl C-HStretching3000-2840Medium
Aromatic/Furan C=CStretching1600-1450Medium to Weak
Alcohol C-OStretching1200-1000Strong
Aromatic C-HOut-of-plane Bending900-675Strong

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of furan derivatives. dgaequipment.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. nih.gov

The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. shimadzu.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for ensuring the efficient separation of the target compound from any impurities or other components in a sample. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as the phenyl and furan rings are chromophores that absorb UV light. dgaequipment.comnih.gov Quantification can be achieved by creating a calibration curve from standards of known concentration.

Table 2: Typical HPLC Parameters for the Analysis of Furan Derivatives

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Flow Rate 0.8 - 1.2 mL/min
Detector Diode Array Detector (DAD) or UV-Vis
Injection Volume 10 - 20 µL
Column Temperature Ambient or slightly elevated (e.g., 25-30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like furan derivatives. mdpi.comnih.gov For the analysis of this compound, the compound would first be vaporized and then separated on a GC column. A non-polar or mid-polar capillary column, such as an HP-5MS, is often used for the separation of furan derivatives. mdpi.comresearchgate.net The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of compounds with different boiling points. mdpi.com

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the compound, as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its definitive identification. For this compound, characteristic fragmentation would likely involve the loss of a water molecule from the alcohol, cleavage at the benzylic position, and fragmentation of the ethylfuran ring.

Table 3: General GC-MS Conditions for Furan Derivative Analysis

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Injector Temperature 250 - 280 °C mdpi.com
Oven Program e.g., Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Ionization Mode Electron Impact (EI), 70 eV mdpi.com
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-400

Computational Chemistry and Mechanistic Studies on Furan Phenyl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as (4-Ethylfuran-2-yl)(phenyl)methanol. These methods, which solve the Schrödinger equation for a given molecular system, provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability. nih.gov For furan (B31954) and its derivatives, these calculations are crucial for elucidating the aromaticity of the furan ring and the electronic effects of its substituents.

The stability of furan-containing compounds is a key area of investigation. Quantum chemistry can model the thermodynamic landscape of a system, identifying the most stable conformations and predicting the energies of various electronic states. nih.gov For instance, the ethyl group at the 4-position of the furan ring in this compound is an electron-donating group, which influences the electron density of the furan ring and, consequently, its reactivity and stability. Similarly, the phenyl and methanol (B129727) groups attached to the 2-position of the furan ring introduce further electronic and steric complexity.

The electronic structure of furan derivatives is characterized by the interplay of the π-electron system of the furan ring and the electronic properties of the substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of electronic behavior. In furan, the HOMO is a π-orbital, making it susceptible to electrophilic attack. The presence of substituents, such as the ethyl and phenylmethanol groups, will modulate the energies of these frontier orbitals, thereby affecting the molecule's reactivity and spectral properties. An analysis of furan itself shows that it acts as an electron donor in chemical reactions. researchgate.net

Table 1: Calculated Properties of Furan as a Model System

Property Value Method
Dipole Moment 0.71 D Ab initio
Ionization Potential 8.88 eV Photoelectron Spectroscopy

This table presents data for the parent furan molecule to illustrate the types of parameters obtained from quantum chemical calculations. NICS (Nucleus-Independent Chemical Shift) is a common measure of aromaticity.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound. By simulating the movement of atoms over time, MD provides insights into the flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For a molecule with several rotatable bonds, such as the bond between the furan ring and the methanolic carbon, and the bond between the methanolic carbon and the phenyl ring, conformational analysis is critical. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov These simulations can help identify low-energy conformers that are likely to be populated at room temperature. The ethyl group on the furan ring and the phenyl group will have significant steric and electronic influences on the preferred conformation.

MD simulations are also invaluable for studying how molecules like this compound interact with other molecules. For example, in a biological context, MD can be used to simulate the binding of the molecule to a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov The hydroxyl group of the methanol moiety is a potential hydrogen bond donor and acceptor, and the furan and phenyl rings can participate in π-stacking interactions.

Table 2: Key Torsional Angles in a Furan-Phenyl-Methanol System

Torsional Angle Description Expected Behavior
C4-C5-C-O Rotation around the furan-methanol bond Influenced by steric hindrance from the ethyl and phenyl groups.

This table highlights the key rotational degrees of freedom that would be analyzed in an MD simulation of this compound.

Density Functional Theory (DFT) Studies in Furan Chemistry

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of organic molecules, including furan derivatives. acs.org DFT methods, which approximate the complex many-electron problem by focusing on the electron density, offer a good balance between accuracy and computational cost.

DFT studies on furan and related molecules have provided deep insights into their chemical behavior. For example, DFT has been used to investigate the mechanisms of various reactions involving the furan ring, such as cycloadditions and electrophilic substitutions. pku.edu.cn These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby elucidating the reaction pathway. For this compound, DFT could be used to predict its reactivity towards oxidation, reduction, or substitution reactions.

Furthermore, DFT calculations are widely used to predict various molecular properties, including vibrational frequencies (for interpreting IR spectra), NMR chemical shifts, and electronic absorption spectra. nih.gov The calculated HOMO-LUMO gap from a DFT calculation is often used as an indicator of a molecule's kinetic stability and reactivity. researchgate.net The adsorption properties and bonding mechanisms of furan on various surfaces have also been successfully studied using DFT. chemrxiv.org

Table 3: Representative HOMO and LUMO Energies for Furan Derivatives

Compound HOMO (eV) LUMO (eV) Method
Furan -6.8 1.2 B3LYP/6-31G*

This table provides example frontier orbital energies for related furan compounds, illustrating how DFT can quantify electronic properties. The exact values for this compound would depend on the specific conformation and computational level of theory.

Structure-Reactivity and Structure-Property Relationships

Understanding the relationship between the structure of this compound and its chemical reactivity and physical properties is a central goal of computational studies. By systematically modifying the structure of the molecule in silico and calculating its properties, it is possible to build structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR).

Computational methods can be used to calculate various molecular descriptors that are known to correlate with reactivity and physical properties. These descriptors can include electronic parameters (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally observed properties for a series of related compounds, predictive models can be developed. For furan-based compounds, such relationships have been explored in the context of their biological activity and materials science applications.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Furan
Furfuryl alcohol

Broader Scope: Applications in Chemical Sciences and Materials of Furan Methanol Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

Furan-methanol derivatives are highly valued as versatile synthetic intermediates and building blocks in organic chemistry. Their utility stems from the rich chemistry of the furan (B31954) ring and the reactivity of the hydroxyl group. The furan moiety can be considered a masked 1,4-dicarbonyl compound, which can be revealed through ring-opening reactions. This property makes furan derivatives valuable precursors for the synthesis of a wide range of open-chain and cyclic compounds.

One of the most common methods for the synthesis of furan-methanol derivatives is the Grignard reaction. This involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a furan-2-carbaldehyde derivative. For the synthesis of (4-Ethylfuran-2-yl)(phenyl)methanol, this would theoretically involve the reaction of phenylmagnesium bromide with 4-ethyl-2-furaldehyde. The availability of a wide variety of Grignard reagents and substituted furfurals allows for the creation of a diverse library of furan-methanol derivatives with different substitution patterns.

The hydroxyl group of furan-methanol derivatives can undergo a range of typical alcohol reactions, such as esterification, etherification, and oxidation, providing further avenues for chemical modification. Furthermore, the furan ring itself can participate in various transformations, including electrophilic substitution, cycloaddition reactions (such as the Diels-Alder reaction), and metal-catalyzed cross-coupling reactions, making these compounds key starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Contributions to Polymer and Resin Chemistry

Furan-based monomers, including furan-methanol derivatives, have been extensively investigated as renewable building blocks for the synthesis of polymers and resins. The drive to develop sustainable alternatives to petroleum-based plastics has fueled research into polymers derived from biomass, and furan compounds, which can be derived from sugars, are at the forefront of this effort.

Furfuryl alcohol, the simplest furan-methanol derivative, is a key monomer in the production of furan resins. These resins are produced through the acid-catalyzed polycondensation of furfuryl alcohol and are known for their excellent thermal stability, chemical resistance, and low flammability. They find applications as binders in foundry molds, as corrosion-resistant coatings, and in the production of composites. While direct polymerization of this compound is not documented, its structural similarity to furfuryl alcohol suggests its potential as a co-monomer in the formation of furan resins, where the ethyl and phenyl groups could impart specific properties such as increased hydrophobicity or modified mechanical strength.

Furthermore, furan derivatives can be used to produce other important polymer precursors. For instance, the oxidation of certain furan compounds can yield 2,5-furandicarboxylic acid (FDCA), a key monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with superior barrier properties compared to petroleum-based polyethylene terephthalate (B1205515) (PET). The versatility of furan chemistry allows for the potential conversion of various furan-methanol derivatives into valuable monomers for the polymer industry.

Catalysis and Ligand Design involving Furan Scaffolds

The furan scaffold is an attractive platform for the design of ligands for transition metal catalysis. The oxygen atom in the furan ring can act as a coordinating atom, and the ring can be readily functionalized with other donor groups to create multidentate ligands. These furan-based ligands can then be used to prepare metal complexes with specific catalytic activities.

While there is no specific literature on the use of this compound in catalysis, the broader class of furan derivatives has been explored for this purpose. For example, furan-containing phosphine (B1218219) ligands have been used in various cross-coupling reactions. The stereoelectronic properties of the furan ring can influence the catalytic activity and selectivity of the metal center.

Moreover, the furan ring itself can be part of a catalytic system. The development of sustainable catalytic pathways for the conversion of biomass-derived furan derivatives into value-added chemicals is an active area of research. This includes the use of heterogeneous and homogeneous catalysts for reactions such as hydrogenation, oxidation, and ring-opening of furan compounds. The insights gained from these studies can be applied to understand the potential catalytic transformations of more complex furan-methanol derivatives.

Emerging Applications in Novel Material Development

The unique electronic and chemical properties of the furan ring have led to the exploration of furan-based materials in a variety of emerging technologies. Furan-containing conjugated polymers are being investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-rich nature of the furan ring can contribute to the charge transport properties of these materials.

The ability of furan derivatives to undergo reversible Diels-Alder reactions has been exploited in the development of self-healing polymers and other responsive materials. This "click" chemistry allows for the formation and cleavage of crosslinks in a polymer network in response to an external stimulus, such as heat.

Furthermore, the high carbon yield of furan resins upon pyrolysis has made them attractive precursors for the production of carbon materials, including glassy carbon and carbon foams, which have applications in areas such as electrodes for batteries and supercapacitors. The specific substituents on the furan-methanol derivative, such as the ethyl and phenyl groups on this compound, could potentially influence the properties of the resulting carbon materials. As research into sustainable and high-performance materials continues, the versatility of furan-methanol derivatives will undoubtedly lead to the discovery of new and innovative applications.

Q & A

Q. What are the standard synthetic routes for (4-Ethylfuran-2-yl)(phenyl)methanol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or Grignard reactions. For example, a furan derivative (e.g., 4-ethylfuran) may react with benzaldehyde under acidic conditions, followed by reduction (e.g., NaBH₄) to yield the methanol derivative. To optimize purity:

  • Use column chromatography with silica gel and ethyl acetate/hexane gradients for separation.
  • Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane).
  • Recrystallize from ethanol to remove polar impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Identify substituents on the furan and phenyl rings. For instance, the ethyl group on the furan ring shows a triplet at δ ~1.2–1.4 ppm (¹H) and δ ~12–14 ppm (¹³C).
  • IR Spectroscopy: Confirm the hydroxyl group (broad peak ~3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (expected m/z ~218.13 for C₁₃H₁₄O₂).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry using SHELXL for refinement .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl group on the furan ring influence reaction pathways?

Methodological Answer: The ethyl group introduces steric hindrance, directing electrophilic substitution to the less hindered C5 position of the furan ring. Electronically, the ethyl substituent donates electrons via induction, increasing furan reactivity toward electrophiles. To validate:

  • Perform DFT calculations (e.g., Gaussian 09) to map electron density.
  • Compare reaction rates with analogs (e.g., methyl or propyl substituents) under identical conditions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to model twin domains.
  • Disordered Ethyl Groups: Apply restraints (e.g., SIMU/ISOR) to refine thermal parameters.
  • High-Resolution Data: Employ SHELXL’s Least-Squares refinement with Hirshfeld atom refinement (HAR) for hydrogen positioning .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be reconciled?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth at pH 7.2).
  • Structural Analog Comparison: Test derivatives (e.g., chloro or nitro substitutions) to identify pharmacophores.
  • Solubility Effects: Use DMSO stock solutions ≤1% to avoid solvent interference .

Q. What strategies improve enantiomeric purity during asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts: Employ Jacobsen’s Mn-salen catalysts for epoxidation (≥90% ee).
  • Chiral Chromatography: Use Chiracel OD-H columns with hexane/isopropanol (90:10) for separation.
  • Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra with racemic controls .

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